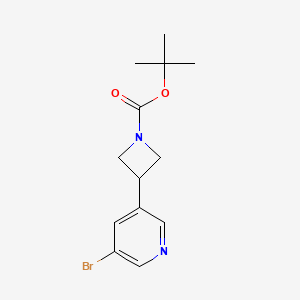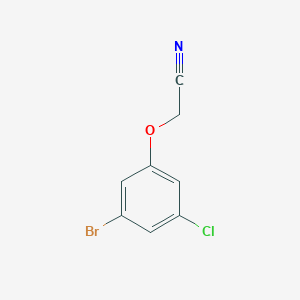
2-(3-Bromo-5-chlorophenoxy)acetonitrile
説明
“2-(3-Bromo-5-chlorophenoxy)acetonitrile” is an organic compound that belongs to the nitrile family. It is a crystalline solid with the molecular formula C8H4BrClN .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromo-5-chlorophenoxy)acetonitrile” consists of a bromine atom and a chlorine atom attached to the phenyl ring, with an acetonitrile group attached via an oxygen atom . The InChI code for this compound isInChI=1S/C8H5BrClN/c9-7-3-6 (1-2-11)4-8 (10)5-7/h3-5H,1H2 . Physical And Chemical Properties Analysis
“2-(3-Bromo-5-chlorophenoxy)acetonitrile” is a crystalline solid. The molecular weight of this compound is 230.49 g/mol . Its solubility in water and ethanol is low.科学的研究の応用
Environmental Impact and Degradation
Research has demonstrated that chlorophenols, compounds structurally related to “2-(3-Bromo-5-chlorophenoxy)acetonitrile,” are significant environmental pollutants due to their persistence and toxic effects. These compounds, including chlorophenols and chlorinated ethenes, are primarily released from agricultural and industrial activities, finding their way into various environmental compartments such as water bodies, soil, and air. The degradation of these pollutants, including their transformation into more harmful compounds like dioxins and furans under certain conditions, has been a significant area of study. For instance, the formation and fate of chlorophenols in municipal solid waste incineration highlight the complex pathways leading to dioxin and furan generation, which poses risks to human health and the environment (Peng et al., 2016).
Toxicological Effects
Chlorophenols and brominated flame retardants have been extensively studied for their toxicological effects on aquatic life, demonstrating that these compounds can lead to oxidative stress, immune system disruption, and endocrine dysfunction in exposed organisms. The bioaccumulation of these compounds in the food chain further exacerbates their toxic effects, emphasizing the need for understanding and mitigating their presence in the environment. The review on chlorophenols' toxic effects in fish provides insight into the mechanisms through which these compounds exert their toxicity, including oxidative stress and modulation of immune and endocrine functions (Ge et al., 2017).
Safety and Hazards
特性
IUPAC Name |
2-(3-bromo-5-chlorophenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO/c9-6-3-7(10)5-8(4-6)12-2-1-11/h3-5H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAUBBQTRODRDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-5-chlorophenoxy)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 7-oxo-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1449905.png)
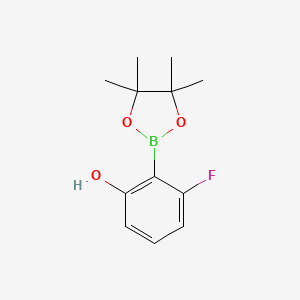

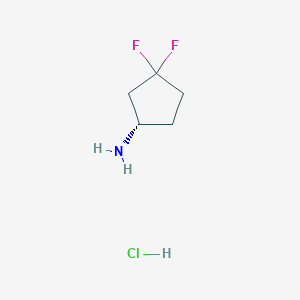
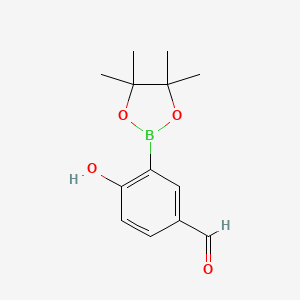

![Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B1449916.png)

![3-[(4-Fluorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1449921.png)
![3-Azabicyclo[3.1.0]hexan-1-ol hydrochloride](/img/structure/B1449923.png)
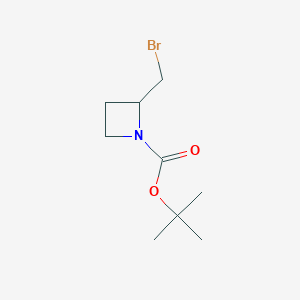
![4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1449926.png)
